Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride
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Overview
Description
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 . It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical preparation method for Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride involves a multi-step synthesis. Initially, a reaction between methylbenzylaminoethanol and acryloyl chloride is carried out. This intermediate product is then reacted with an ethoxylated compound, followed by a reaction with ammonium chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted ammonium compounds.
Scientific Research Applications
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride exerts its effects involves its interaction with molecular targets and pathways. The trimethylammonium group is known to interact with various biological molecules, potentially affecting cellular processes. The oxoallyl group may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyl [2-((1-oxoallyl)oxy)ethyl]ammonium chloride: This compound has a similar structure but includes a benzyl group instead of a methyl group.
Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride: Another similar compound with slight variations in its structure.
Uniqueness
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
93919-28-9 |
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Molecular Formula |
C18H36Cl2N2O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium;dichloride |
InChI |
InChI=1S/2C9H18NO2.2ClH/c2*1-6-9(11)12-7-8(2)10(3,4)5;;/h2*6,8H,1,7H2,2-5H3;2*1H/q2*+1;;/p-2 |
InChI Key |
PXIBJGIQGQCTHU-UHFFFAOYSA-L |
Canonical SMILES |
CC(COC(=O)C=C)[N+](C)(C)C.CC(COC(=O)C=C)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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